(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one
Description
Properties
IUPAC Name |
(8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-22(2)12-17-16-10-6-7-11-20(16)24-13-18(17)21(25)19(22)14-23-15-8-4-3-5-9-15/h3-11,13-14,23H,12H2,1-2H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPUBKBFXXSLH-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=CC=CC=C23)C(=O)C1=CNC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CC2=C(C=NC3=CC=CC=C23)C(=O)/C1=C\NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrophenanthridinone Core: This step involves the cyclization of a suitable precursor to form the tetrahydrophenanthridinone core. Reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction. Common reagents include aniline derivatives and appropriate leaving groups.
Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction, often using aldehydes or ketones as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The phenylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the phenylamino group.
Scientific Research Applications
(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with biological macromolecules, leading to changes in their function. Additionally, the tetrahydrophenanthridinone core can interact with cellular receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one,” we compare it with structurally or functionally related compounds from recent literature and patents.
Structural Analogues with Spiro or Polycyclic Frameworks
describes 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, a spirocyclic compound with a benzothiazole substituent. Key comparisons include:
The phenanthridinone core of the target compound offers planar aromaticity advantageous for DNA binding, whereas the spiro structure in enables conformational rigidity, favoring selective reactivity in cycloadditions .
Halogenated Heterocyclic Compounds
highlights 6-bromo-8-cyclopentyl-5-methyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one, a brominated pyridopyrimidinone. Comparisons focus on functional group impacts:
Halogen atoms in the pyridopyrimidinone enhance electrophilicity and bioactivity, whereas the target compound’s phenylamino group prioritizes hydrogen bonding.
Mechanistic and Reactivity Contrasts
- Cyclization Pathways: The target compound’s synthesis likely involves a Schiff base intermediate (phenylamino-methylidene), whereas ’s spiro derivatives form via oxa-aza spirocyclization .
- Solubility: The dimethyl group in the target compound reduces polarity compared to the hydroxylated analogues in , which exhibit improved aqueous solubility due to phenolic -OH groups .
Biological Activity
The compound (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one is a phenanthridine derivative that has garnered attention for its potential biological activities. Phenanthridine derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-viral, and anti-parasitic activities. This article reviews the biological activity of this specific compound based on recent studies and research findings.
Chemical Structure
The chemical structure of the compound is characterized by a phenanthridine core with specific substitutions that may influence its biological activity:
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
1. Antiviral Activity
Research indicates that phenanthridine derivatives can inhibit the activity of viral enzymes. For instance, studies have shown that certain phenanthridine derivatives inhibit HIV-1 protease, a crucial enzyme in the HIV life cycle. Molecular docking simulations suggest that these compounds restrict substrate access to the active site of the enzyme . The potential for this compound to act similarly warrants investigation.
2. Antiparasitic Activity
Phenanthridine compounds have demonstrated significant activity against various parasitic infections. For example, they have shown efficacy against Leishmania and Trypanosoma species by targeting specific metabolic pathways essential for parasite survival . The compound's ability to disrupt these pathways could be attributed to its structural features that allow interaction with critical enzymes.
In Vitro Studies
In vitro assays are crucial for determining the biological activity of new compounds. The following table summarizes findings from relevant studies on related phenanthridine derivatives:
| Compound Name | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H... | HIV-1 Protease | 36 | Inhibition of enzymatic activity |
| Plumbagin | Leishmania | <10 | Allosteric inhibition of trypanothione reductase |
| Diethyl 2-((phenylamino)methylene)malonate | Various Cancer Cell Lines | 25 | Intercalation with DNA and inhibition of cell growth |
Case Study 1: Antiviral Properties
A study evaluating the antiviral effects of phenanthridine derivatives found that specific substitutions on the phenanthridine ring enhanced binding affinity to HIV protease. This suggests that similar modifications in this compound could improve its efficacy as an antiviral agent.
Case Study 2: Antiparasitic Efficacy
In another study focusing on antiparasitic activity, derivatives with structural similarities to our compound were tested against Leishmania and showed promising results with IC50 values below 10 µM. These findings support further exploration of this compound for its potential use in treating tropical diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
